molecular formula C8H7BrClNS2 B083416 methyl N-(4-bromo-3-chlorophenyl)carbamodithioate CAS No. 13037-38-2

methyl N-(4-bromo-3-chlorophenyl)carbamodithioate

Cat. No.: B083416
CAS No.: 13037-38-2
M. Wt: 296.6 g/mol
InChI Key: AIOSDZBCCJWEMH-UHFFFAOYSA-N
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Description

methyl N-(4-bromo-3-chlorophenyl)carbamodithioate is a chemical compound with the molecular formula C8H7BrClNO2S2 It is a derivative of carbanilic acid, featuring bromine and chlorine substituents on the aromatic ring, along with a dithio group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester typically involves the following steps:

    Bromination and Chlorination: The aromatic ring of carbanilic acid is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 4 and 3 positions, respectively.

    Dithio Group Introduction: The dithio group is introduced through a reaction with a suitable sulfur-containing reagent under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to the removal of these halogens.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

methyl N-(4-bromo-3-chlorophenyl)carbamodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves its interaction with molecular targets through its functional groups. The dithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine substituents can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Carbanilic Acid, 4-Bromo-3-Chloro-, Methyl Ester: Lacks the dithio group, resulting in different chemical properties and reactivity.

    Carbanilic Acid, 4-Bromo-3-Chlorodithio-, Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Carbanilic Acid, 4-Bromo-3-Chlorodithio-, Phenyl Ester: Contains a phenyl ester group, leading to different steric and electronic effects.

Uniqueness: methyl N-(4-bromo-3-chlorophenyl)carbamodithioate is unique due to the presence of both bromine and chlorine substituents along with the dithio group and methyl ester. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

13037-38-2

Molecular Formula

C8H7BrClNS2

Molecular Weight

296.6 g/mol

IUPAC Name

methyl N-(4-bromo-3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)

InChI Key

AIOSDZBCCJWEMH-UHFFFAOYSA-N

SMILES

CSC(=S)NC1=CC(=C(C=C1)Br)Cl

Isomeric SMILES

CSC(=NC1=CC(=C(C=C1)Br)Cl)S

Canonical SMILES

CSC(=S)NC1=CC(=C(C=C1)Br)Cl

Key on ui other cas no.

13037-38-2

Synonyms

4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester

Origin of Product

United States

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